3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide
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Overview
Description
3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide is a synthetic organic compound characterized by the presence of a bromo-fluorophenyl group, a cyanocyclopropyl group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide typically involves multiple steps:
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Formation of the Bromo-Fluorophenyl Intermediate
Starting Material: 3-bromo-4-fluoroaniline.
Reaction: The aniline is subjected to acylation using an appropriate acyl chloride to form the corresponding amide.
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Cyclopropanation
Starting Material: The intermediate amide.
Reaction: The amide undergoes cyclopropanation using a reagent such as diazomethane to introduce the cyanocyclopropyl group.
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Final Coupling
Starting Material: The cyclopropyl intermediate.
Reaction: The intermediate is coupled with 2-methylpropanoyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromo-fluorophenyl group suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, although detailed studies would be required to confirm such activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The bromo and fluoro groups may enhance binding affinity through halogen bonding, while the cyanocyclopropyl group could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromo-4-chlorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide: Similar structure but with a chlorine atom instead of fluorine.
3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of a bromo-fluorophenyl group and a cyanocyclopropyl group in 3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide distinguishes it from other compounds. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O/c1-9(13(19)18-14(8-17)4-5-14)6-10-2-3-12(16)11(15)7-10/h2-3,7,9H,4-6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIGLDUOAQEQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)Br)C(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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